![molecular formula C10H11NO3 B1289841 3-(4-Amino-3-methoxyphenyl)acrylic acid CAS No. 104274-20-6](/img/structure/B1289841.png)
3-(4-Amino-3-methoxyphenyl)acrylic acid
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Overview
Description
3-(4-Amino-3-methoxyphenyl)acrylic acid is a compound with the molecular formula C10H11NO3 . It is related to 3-(4-Hydroxy-3-methoxyphenyl)prop-2-enoic acid, which is a hydroxycinnamic acid and a natural product found in various organisms .
Synthesis Analysis
The synthesis of related compounds involves condensation reactions. For instance, 3-(4-Hydroxy-3-methoxyphenyl)propanoic acid was synthesized by condensation of 4-hydroxy-3-methoxybenzaldehyde with malonic acid to generate (E)-3-(4-hydroxy-3-methoxyphenyl)acrylic acid, followed by hydrogenation in the presence of Pd/C .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various computational methods. For example, the molecular electrostatic potential (MEP) surface map of a related molecule was investigated with theoretical calculations at the B3LYP/6-311+G (d,p) levels .Scientific Research Applications
Antioxidant Activity
3-(4-Amino-3-methoxyphenyl)acrylic acid: has been reported to exhibit significant antioxidant properties. This compound, a derivative of cinnamic acid, has been synthesized and investigated for its effects on oxidative stress. It has shown potential in scavenging free radicals and chelating iron, which are crucial in preventing oxidative damage. The compound’s ability to increase glutathione levels and enhance superoxide dismutase activity suggests its use in therapies aimed at mitigating oxidative stress-related disorders .
Testicular Injury Prevention
A recent study highlighted the potential of 3-(4-Amino-3-methoxyphenyl)acrylic acid in preventing testicular toxicity. The compound was effective in controlling nucleotide hydrolysis and reducing oxidative stress in testicular tissue, indicating its possible use in developing medications to alleviate male infertility caused by oxidative damage .
Future Directions
properties
IUPAC Name |
(E)-3-(4-amino-3-methoxyphenyl)prop-2-enoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c1-14-9-6-7(2-4-8(9)11)3-5-10(12)13/h2-6H,11H2,1H3,(H,12,13)/b5-3+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGMNUFDKFDEQRV-HWKANZROSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=CC(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/C(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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